3-Phenyl-1H-cinnolin-4-one is an organic compound belonging to the class of cinnolines, which are bicyclic compounds containing a fused benzene and pyrazine ring. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The molecular formula for 3-phenyl-1H-cinnolin-4-one is C11H8N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
3-Phenyl-1H-cinnolin-4-one can be classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its structure. It is typically synthesized through various organic reactions involving hydrazine derivatives and aromatic compounds. Its classification also extends to the realm of bioactive compounds, as derivatives of cinnoline structures have been linked to various biological activities, including antimicrobial and anticancer properties.
The synthesis of 3-phenyl-1H-cinnolin-4-one can be achieved through several methods, including:
For example, a typical synthesis might involve heating phenylhydrazine with a suitable α,β-unsaturated carbonyl compound in a solvent such as ethanol or methanol at elevated temperatures. The reaction may require additional catalysts or reagents to facilitate the cyclization process.
The molecular structure of 3-phenyl-1H-cinnolin-4-one features a fused bicyclic system consisting of a benzene ring and a pyrazine ring. The key functional groups include:
The compound's molecular weight is approximately 180.19 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
3-Phenyl-1H-cinnolin-4-one can participate in various chemical reactions:
For instance, using reducing agents such as lithium aluminum hydride can convert the carbonyl group into an alcohol, which may alter the compound's biological activity.
The mechanism of action for 3-phenyl-1H-cinnolin-4-one is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors. The presence of the nitrogen atoms in its structure may facilitate hydrogen bonding and other non-covalent interactions with biomolecules.
Studies suggest that derivatives of cinnoline compounds exhibit various pharmacological activities, potentially through mechanisms involving inhibition of enzyme activity or modulation of signaling pathways in cells.
The compound's stability under different pH levels and temperatures can influence its reactivity. It is sensitive to light and should be stored in dark conditions to prevent degradation.
3-Phenyl-1H-cinnolin-4-one has potential applications in various fields:
Cinnolinones represent a subclass of nitrogen-containing bicyclic heterocycles characterized by a fused benzene and pyridazine ring, with the cinnolin-4-one variant featuring a carbonyl group at the 4-position. The core structure of 1H-cinnolin-4-one consists of a diazine ring (positions 1 and 2) annulated to a benzene ring, creating a planar, π-conjugated system. The introduction of a phenyl group at the 3-position yields 3-phenyl-1H-cinnolin-4-one, which enhances steric bulk and electronic delocalization. This modification significantly influences the compound’s dipole moment, acidity (pKa ~8.5 at N1), and capacity for π-π stacking interactions with biological targets [1] [5].
Cinnolinones are isosteres of quinolinones and isoquinolinones, sharing similar topographical features but distinct electronic distributions due to the adjacent nitrogen atoms (N1 and N2). This arrangement allows for unique hydrogen-bonding patterns: the N1-H acts as a hydrogen-bond donor, while the carbonyl oxygen (C4=O) and N2 serve as acceptors. Such properties enable interactions with enzyme active sites inaccessible to simpler monocyclic heterocycles [5].
Property | Quinolin-4-one | Isoquinolin-1-one | 3-Phenyl-1H-cinnolin-4-one |
---|---|---|---|
Ring System | Benzo[b]pyridinone | Benzo[c]pyridinone | Benzo[d]pyridazinone |
Nitrogen Positions | 1 | 2 | 1, 2 |
Dipole Moment (Debye) | ~4.2 | ~3.8 | ~5.1 |
pKa (N-H) | ~11.2 | ~10.8 | ~8.5 |
The medicinal exploration of cinnolinones began in the mid-20th century, accelerating after the discovery of the first natural cinnoline derivative (2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline) from Cichorium endivia in 2011 [1]. Early synthetic efforts focused on antimicrobial agents, exemplified by cinoxacin, a urinary tract antibiotic approved in the 1980s. However, its phototoxicity limitations spurred derivatization campaigns, yielding compounds like the naphthyl ester of cinoxacin with enhanced photostability [1].
The 2005–2019 period marked a renaissance in cinnolinone research, with over 50 patents disclosing derivatives for oncology, infectious diseases, and inflammation. Key milestones include:
3-Phenyl-1H-cinnolin-4-one serves as a privileged scaffold due to its balanced pharmacodynamic and pharmacokinetic profile. The 3-phenyl group enhances target affinity through hydrophobic interactions and modulates electron density at N2/C3, improving hydrogen-bond acceptor capacity. Its applications span:
Anti-inflammatory Agents: Pyrazoline-functionalized analogs (e.g., compound 23) suppress COX-2 and TNF-α production in macrophages [1].
Biological Activity Profile:
Activity | Derivative Example | Potency (MIC/IC50) | Target Pathogen/Enzyme |
---|---|---|---|
Antifungal | 6-Hydroxy-3-phenylcinnolin-4-one | 2.1 µg/mL (MIC) | Cryptococcus neoformans |
Anticancer | PI3Kα inhibitor analogs | 48 nM (IC50) | PI3Kα kinase |
Antimalarial | Hybrid 20 | 3 nM (EC50) | Plasmodium falciparum |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7